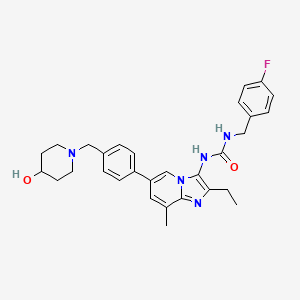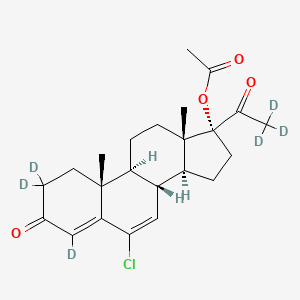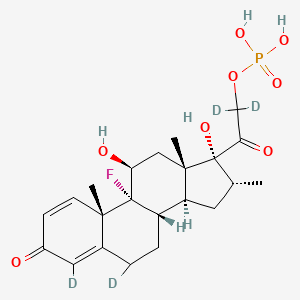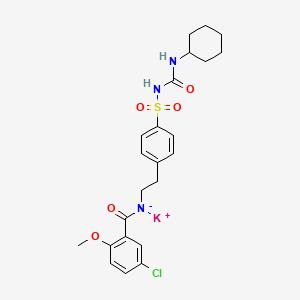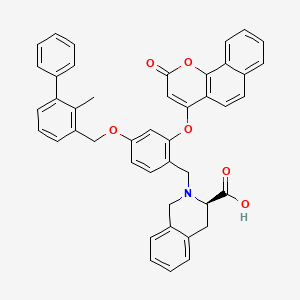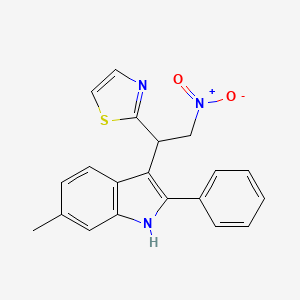
Prmt5-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt5-IN-22 is a compound that acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme involved in the methylation of arginine residues on histones and other proteins, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases by disrupting these processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-22 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and selectivity towards PRMT5.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Prmt5-IN-22 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Prmt5-IN-22 has a wide range of scientific research applications, including:
Cancer Research: Inhibition of PRMT5 has shown promise in treating various cancers by disrupting gene expression and RNA splicing processes essential for cancer cell survival
Epigenetics: Studying the role of PRMT5 in gene regulation and chromatin remodeling.
Neurodegenerative Diseases: Investigating the potential of PRMT5 inhibitors in treating diseases like Alzheimer’s and Parkinson’s.
Inflammatory Diseases: Exploring the role of PRMT5 in inflammation and its potential as a therapeutic target.
Mécanisme D'action
Prmt5-IN-22 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on histones and other proteins, leading to alterations in gene expression, RNA splicing, and signal transduction. The molecular targets and pathways involved include:
Histone Methylation: Inhibition of PRMT5 reduces symmetric dimethylation of histone arginine residues, affecting chromatin structure and gene expression.
RNA Splicing: PRMT5 inhibition disrupts the methylation of splicing factors, leading to alternative splicing events.
Signal Transduction: PRMT5 inhibition affects various signaling pathways, including those involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Prmt5-IN-22 can be compared with other PRMT5 inhibitors, such as:
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in splicing dysregulated non-small cell lung cancer.
MRTX1719: An MTA-cooperative PRMT5 inhibitor that exhibits synthetic lethality in MTAP-deleted cancers.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity towards PRMT5, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure and mechanism of action differentiate it from other PRMT5 inhibitors .
Similar Compounds
- PF-06939999
- MRTX1719
- JNJ-64619178
- GSK3326595
Propriétés
Formule moléculaire |
C48H68N12O19 |
|---|---|
Poids moléculaire |
1117.1 g/mol |
Nom IUPAC |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,14R)-14-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-nitrophenyl)methyl]-3,6,15-trioxo-1,4,7-triazacyclopentadecane-8-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-amino-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C48H68N12O19/c1-22(2)37(58-45(72)34-11-8-18-59(34)24(4)61)46(73)54-29-10-7-5-6-9-28(41(68)57-33(21-36(63)64)43(70)51-23(3)39(66)55-31(38(50)65)20-27(47(74)75)48(76)77)52-44(71)32(19-25-12-14-26(15-13-25)60(78)79)56-42(69)30(53-40(29)67)16-17-35(49)62/h12-15,22-23,27-34,37H,5-11,16-21H2,1-4H3,(H2,49,62)(H2,50,65)(H,51,70)(H,52,71)(H,53,67)(H,54,73)(H,55,66)(H,56,69)(H,57,68)(H,58,72)(H,63,64)(H,74,75)(H,76,77)/t23-,28-,29+,30-,31-,32-,33-,34-,37-/m0/s1 |
Clé InChI |
SWPUUXFRWUEJTO-XIVWULQASA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)[N+](=O)[O-])CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC1CCCCCC(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)N)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)C3CCCN3C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


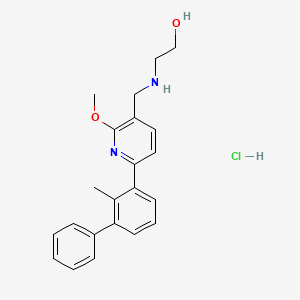
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)
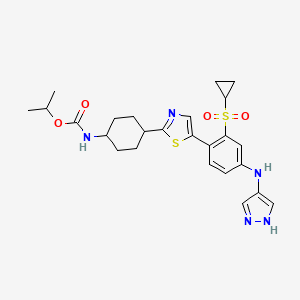

![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
